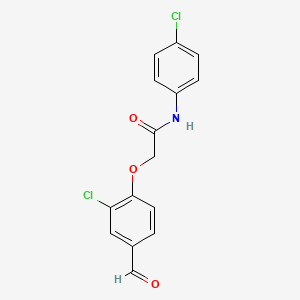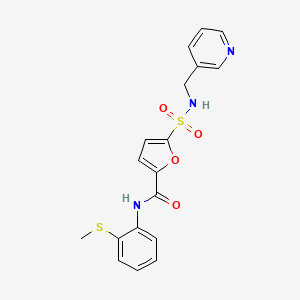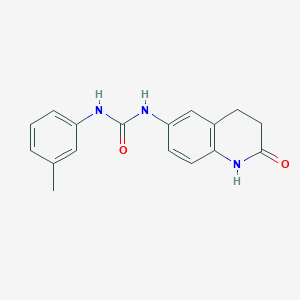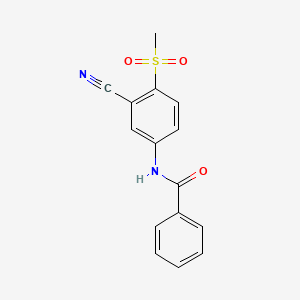
4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" is a heterocyclic molecule that features several functional groups, including an oxadiazole ring and a pyrrolidin-2-one moiety. These structural motifs are commonly found in compounds with potential biological activities, as indicated by the synthesis and evaluation of related structures in the provided papers.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cycloadditions, condensations, and substitutions. For instance, the synthesis of highly functionalized isoxazoles is achieved through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and a diethoxy-substituted precursor . Similarly, the synthesis of 4-substituted pyrrolidin-2-ones, which are structurally related to the compound of interest, involves the incorporation of azole, diazole, and oxadiazole fragments . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of an oxadiazole ring is a key structural feature, as seen in the novel bicyclic systems of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . The molecular structure of the compound of interest would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the pyrrolidin-2-one moiety. These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or interactions with biological targets. The related compounds have shown moderate antibacterial activity, suggesting that the compound of interest may also exhibit similar properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are often characterized by their solubility, melting points, and stability. The related betaines, for example, exist as NH-tautomers in both solution and solid state, and form dimers through hydrogen bonds . The compound of interest would likely have similar solubility and tautomeric characteristics, which could be confirmed through experimental studies.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
Hole-Blocking Materials for OLEDs : Research focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, for use in OLEDs. These materials act as efficient hole-blocking layers, significantly enhancing the electroluminescence and efficiency of OLED devices (Wang et al., 2001).
Anticancer Agents
Anticancer Activity of Oxadiazole Derivatives : Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds have shown promising results against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy development (Lee et al., 2010).
Corrosion Inhibitors
Pyrazolo-pyridines as Corrosion Inhibitors : Pyrazolo-pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. The study indicated that these compounds could significantly reduce corrosion, suggesting applications in industrial metal preservation (Dohare et al., 2018).
Electrochromic Materials
Electrochromic Materials : The synthesis of novel polymers incorporating 1,3,4-oxadiazole units for electrochromic applications was explored. These materials exhibit significant changes in transmittance in the near-IR region, making them suitable for NIR electrochromic devices (Zhao et al., 2014).
Propriétés
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-22-20(23-29-21)16-5-4-6-17(27-2)19(16)28-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPREGAFVYEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)



![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)